5,2',6'-Trihydroxy-7-methoxyflavone
Overview
Description
5,2',6'-Trihydroxy-7-methoxyflavone is a natural product found in Graphis elongata, Andrographis elongata, and Andrographis macrobotrys with data available.
Scientific Research Applications
Antioxidant Properties
5,2',6'-Trihydroxy-7-methoxyflavone exhibits notable antioxidant properties. This compound, isolated from Gnetum macrostachyum, showed radical scavenging activity against DPPH, highlighting its potential as a natural antioxidant (Saisin, Tip-Pyang, & Phuwapraisirisan, 2009).
Chemical Synthesis and Properties
Studies have focused on the selective O-alkylation and dealkylation of flavonoids, including this compound. These investigations provide insight into the chemical synthesis processes and properties of such flavonoids, contributing to our understanding of their potential applications (Horie & Tominaga, 1993).
Isolation from Natural Sources
This flavonoid has been successfully isolated from various plant species, such as Andrographis alata, highlighting its presence in natural sources. The isolation and structural elucidation of these compounds from plants underscore their significance in the study of natural product chemistry (Das et al., 2006).
Potential Biological Activities
Research on this compound and related compounds has revealed a range of biological activities. These include anti-proliferative effects against tumor cell lines, indicating potential applications in cancer research (Fu et al., 2012). Additionally, the compound has shown inhibitory activity against DNA topoisomerase IIα, a key enzyme in DNA replication, further suggesting its relevance in medicinal chemistry and drug discovery (Kongkum et al., 2012).
Properties
IUPAC Name |
2-(2,6-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-8-5-11(19)16-12(20)7-14(22-13(16)6-8)15-9(17)3-2-4-10(15)18/h2-7,17-19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAZSBRHWYSPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=C(C=CC=C3O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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